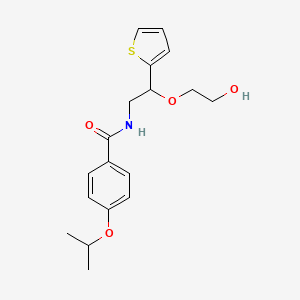

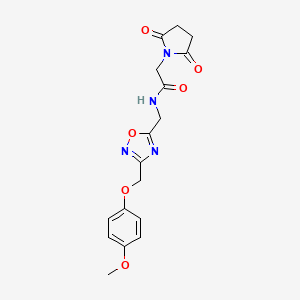

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Biosensor Development

A study developed a highly sensitive biosensor using a novel modified electrode, potentially relevant for the electrocatalytic determination of glutathione and piroxicam. This advancement in biosensor technology demonstrates the application of complex chemical compounds like N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Histone Deacetylase Inhibition

Another research focused on synthesizing and evaluating a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including a thiophene-substituted derivative, for their ability to inhibit histone deacetylases. This has implications in cancer therapy, as these compounds showed potent antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).

Polymer Synthesis and Characterization

Research on synthesizing novel aromatic polyimides using new diamines, including those related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, was conducted. This has significance in the field of materials science, particularly in developing high-performance polymers (Butt et al., 2005).

Antimicrobial and Antioxidant Studies

A study on the synthesis of lignan conjugates, including thiophene-2-carbonyl compounds, showed excellent antibacterial and antifungal properties, along with profound antioxidant potential. These findings are crucial in the development of new pharmaceuticals and therapeutic agents (Raghavendra et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the influence of intermolecular interactions on molecular geometry. This research is important for understanding the structural properties of complex compounds in chemistry and pharmacology (Karabulut et al., 2014).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13(2)23-15-7-5-14(6-8-15)18(21)19-12-16(22-10-9-20)17-4-3-11-24-17/h3-8,11,13,16,20H,9-10,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFPEPBHNXOCMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)

![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)